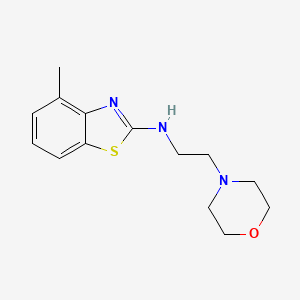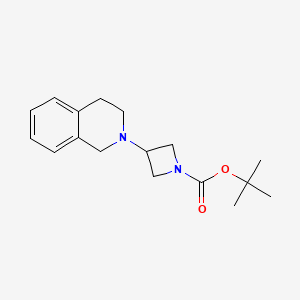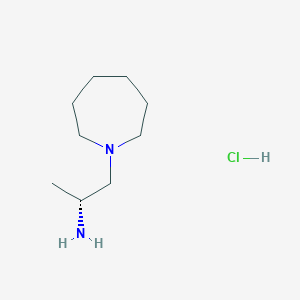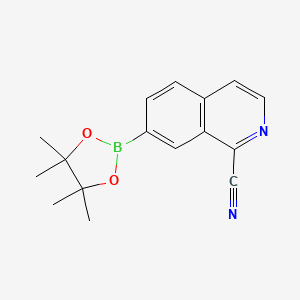
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
Scientific Research Applications
Benzothiazole and its derivatives, such as 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been extensively studied due to their varied biological activities and potential therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural versatility of benzothiazole allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
Anticancer Potential
Benzothiazole derivatives, including those similar in structure to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have shown promising anticancer activity. Studies have highlighted the potential of 2-arylbenzothiazoles as antitumor agents, with some compounds undergoing clinical trials for cancer treatment. These derivatives can interfere with various cellular processes, including DNA replication and cell proliferation, making them effective against different cancer types (Kamal, A., Hussaini, Syed M.A., & Malik, S.M., 2015; Bhat, M. & Belagali, S.L., 2020).
Role in Immune Response Modulation
Certain benzothiazole analogues, akin to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been identified as immune response modifiers. These compounds can stimulate the production of cytokines and enhance the immune system's ability to fight off infections and diseases. This mechanism of action suggests potential applications in treating viral infections, inflammatory conditions, and even as adjuvants in cancer immunotherapy (Syed, T., 2001).
Neuroprotective Effects
Research has also explored the neuroprotective properties of benzothiazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage, reducing oxidative stress, and modulating neurotransmitter systems. Their potential in treating conditions like Alzheimer's disease, Parkinson's disease, and other CNS disorders is being investigated, highlighting the broad therapeutic scope of benzothiazole derivatives (Antkiewicz‐Michaluk, L., Wąsik, A., & Michaluk, J., 2018).
Antimicrobial and Antiviral Applications
Benzothiazole compounds have demonstrated significant antimicrobial and antiviral activities, suggesting their use in developing new antibiotics and antiviral drugs. Their ability to inhibit the growth of bacteria and viruses can be attributed to their interaction with microbial DNA or proteins, disrupting vital biological processes and leading to the death of the pathogen (Petrov, M. & Androsov, D.A., 2013).
Future Directions
properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-3-2-4-12-13(11)16-14(19-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKLHDENZLSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)